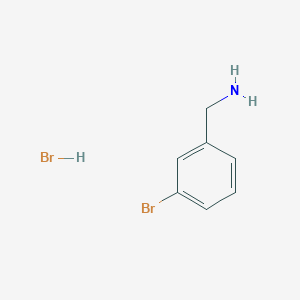

3-Bromobenzylamine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromobenzylamine hydrobromide is a useful research compound. Its molecular formula is C7H9Br2N and its molecular weight is 266.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

3-Bromobenzylamine hydrobromide is primarily used as a reagent in organic synthesis. Some of its notable applications include:

- Synthesis of Complex Organic Molecules : It serves as a precursor in the synthesis of various substituted benzylamines, which are crucial intermediates in the production of pharmaceuticals and agrochemicals .

- Preparation of Benzamide Derivatives : The compound is utilized to create benzamide derivatives that exhibit biological activity, particularly in medicinal chemistry .

- Formation of Azobenzene Rotaxanes : It plays a role in synthesizing photochemically and thermally reactive azobenzene rotaxanes, which have applications in materials science and nanotechnology .

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that derivatives of 3-bromobenzylamine can inhibit key enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. This suggests potential applications in developing anti-inflammatory drugs .

- Neuropharmacological Effects : Compounds derived from 3-bromobenzylamine have been evaluated for their effects on serotonin receptor binding, indicating potential use in treating mood disorders like anxiety and depression.

- Anticancer Properties : Research has highlighted the anticancer potential of benzamide derivatives synthesized from 3-bromobenzylamine, suggesting mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies illustrate the practical applications of this compound:

Industrial Applications

In addition to its research applications, this compound is also utilized in the industrial sector:

- Agrochemicals Production : It is involved in synthesizing pesticides and herbicides due to its reactivity and ability to form stable compounds.

- Dyes and Pigments : The compound serves as an intermediate in producing various dyes, enhancing color properties and stability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the meta position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling. For example:

-

Buchwald-Hartwig amination with aryl halides using palladium catalysts yields biaryl amines.

-

Suzuki-Miyaura cross-coupling with boronic acids produces substituted biphenyl derivatives.

Mechanistic Insight :

The amine group enhances electron density at the ortho/para positions, directing electrophiles to the meta position. Bromine’s electronegativity stabilizes transition states during substitution .

Protection/Deprotection Reactions

The primary amine is frequently protected as a Boc (tert-butoxycarbonyl) derivative for synthetic versatility.

| Reaction Conditions | Yield | Catalyst/Base | Source |

|---|---|---|---|

| Boc₂O, Et₃N, CH₂Cl₂, 10°C, 4h | 93% | Triethylamine | |

| Boc₂O, NaOH, THF/H₂O, 20°C, 0.5h | 100% | Sodium hydroxide | |

| Boc₂O, NaHCO₃, THF, 20°C, 3h | 100% | Sodium bicarbonate |

Deprotection with HCl or TFA regenerates the free amine .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Heck reaction with alkenes forms styrene derivatives.

-

Ullmann coupling with aryl halides produces biaryls.

Key Factors :

-

Ligand choice (e.g., Pd(PPh₃)₄) significantly impacts yield.

-

Solvent polarity (e.g., DMF vs. THF) modulates reaction rates.

Smiles Rearrangement Reactions

Reactions with bromoalkylamines undergo Smiles rearrangement to form cyclic amines or thioethers:

| Bromoamine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromobutylamine HBr | Et₃N, toluene, reflux | Pyrrolidine 14 | 80% | |

| 5-Bromopentylamine HBr | Et₃N, toluene, reflux | Thioether 16 | 75% |

The reaction pathway depends on ring strain and entropy changes, favoring 5-membered rings .

Key Reactivity Trends

-

Amine Group : Participates in acylation, alkylation, and Schiff base formation .

-

Bromine Atom : Enables cross-coupling, substitution, and cyclization .

-

Solubility : Hydrobromide salt enhances polar solvent compatibility (e.g., water, ethanol) .

Experimental data highlight the compound’s versatility in synthesizing pharmaceuticals, agrochemicals, and heterocycles .

Eigenschaften

CAS-Nummer |

359877-97-7 |

|---|---|

Molekularformel |

C7H9Br2N |

Molekulargewicht |

266.96 g/mol |

IUPAC-Name |

(3-bromophenyl)methanamine;hydrobromide |

InChI |

InChI=1S/C7H8BrN.BrH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H |

InChI-Schlüssel |

YPOQSENGRUKDHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Br)CN.Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.